1,4-Dibenzoylbenzene

Description

The exact mass of the compound 1,4-Dibenzoylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dibenzoylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibenzoylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

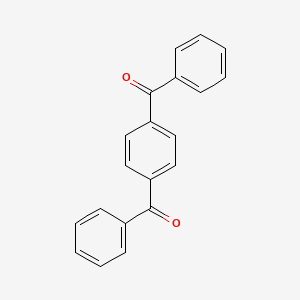

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENBPVOAXERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184245 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3016-97-5 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibenzoylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Dibenzoylbenzene CAS number 3016-97-5 properties

An In-Depth Technical Guide to 1,4-Dibenzoylbenzene (CAS 3016-97-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-Dibenzoylbenzene, a pivotal aromatic ketone for professionals in research, chemical synthesis, and materials science. We will delve into its core properties, synthesis, reactivity, and critical applications, grounding the discussion in established scientific principles and experimental data.

Core Molecular Identity and Physicochemical Properties

1,4-Dibenzoylbenzene, also known as 1,4-phenylenebis(phenylmethanone) or 4-benzoylbenzophenone, is an organic compound featuring a central benzene ring substituted at the para positions with two benzoyl groups.[1] This symmetrical, rigid structure is fundamental to its physical properties and applications. The molecule is a white to pale yellow crystalline solid, a form that reflects its highly ordered molecular packing.[2][3]

Its pronounced lipophilic character is evidenced by a high logarithmic partition coefficient (log P) of approximately 4.15, indicating its preference for nonpolar environments over aqueous media.[4] Consequently, it is sparingly soluble in water but demonstrates good solubility in organic solvents such as acetone, chloroform, and ethanol.[2][4]

Table 1: Key Physicochemical Properties of 1,4-Dibenzoylbenzene

| Property | Value | Source(s) |

| CAS Number | 3016-97-5 | [3][4][5] |

| Molecular Formula | C₂₀H₁₄O₂ | [3][4] |

| Molecular Weight | 286.32 g/mol | [4][5][6] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 161-166 °C | [5][7][8] |

| Boiling Point | 457.2 °C (Predicted at 760 mmHg) | [7][8] |

| Density | 1.165 g/cm³ (Predicted) | [8] |

| InChI Key | NPENBPVOAXERED-UHFFFAOYSA-N | [4][9] |

| SMILES | O=C(c1ccccc1)c2ccc(cc2)C(=O)c3ccccc3 | [4][5] |

The thermal resilience of 1,4-Dibenzoylbenzene is a key attribute for its application in high-performance materials. Thermogravimetric analysis (TGA) reveals excellent thermal stability up to approximately 340 °C, a property conferred by the extensive aromaticity and conjugated π-electron system within the molecule.[4]

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The expected spectral features are outlined below:

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band around 1680 cm⁻¹, characteristic of the C=O stretching vibration of the conjugated ketone groups.[10] Additional bands corresponding to aromatic C=C stretching will appear near 1600 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm). Due to the molecule's symmetry, the protons on the central benzene ring would appear as a singlet, while the protons on the terminal phenyl groups would exhibit doublet and triplet patterns corresponding to ortho, meta, and para positions relative to the carbonyl group.

-

¹³C NMR : The carbon NMR spectrum will be distinguished by a signal in the downfield region (around δ 197 ppm) corresponding to the carbonyl carbons.[10] Multiple signals in the aromatic region (δ 110-155 ppm) will represent the different carbon environments of the three benzene rings.[10]

-

-

Mass Spectrometry (MS) : The mass spectrum will show a strong molecular ion peak (M+) at m/z 286.3.[4] Key fragmentation patterns would likely involve alpha-cleavage at the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions.[4]

Synthesis and Chemical Reactivity

Primary Synthesis Route: Friedel-Crafts Acylation

The most established and industrially viable method for synthesizing 1,4-Dibenzoylbenzene is the Friedel-Crafts acylation.[4][11] This reaction involves the electrophilic aromatic substitution of benzene with terephthaloyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[11][12]

The catalyst's role is to activate the acyl chloride, generating a highly reactive acylium ion electrophile, which then attacks the electron-rich benzene ring.[13][14][15] Because the product contains deactivating benzoyl groups, a stoichiometric amount of the AlCl₃ catalyst is required for the reaction to proceed to completion.[16]

Caption: Overall reaction for the synthesis of 1,4-Dibenzoylbenzene.

Experimental Protocol: Synthesis of 1,4-Dibenzoylbenzene

The following protocol is adapted from established laboratory procedures.[12]

-

Reactant Preparation : In a reaction vessel equipped for heating and stirring, dissolve terephthaloyl chloride (0.1 mole) in an excess of dry benzene (350 ml).

-

Catalyst Addition : Carefully add anhydrous aluminum chloride (0.22 mole) to the mixture. The addition should be controlled to manage the initial exothermic reaction.

-

Reaction Execution : Heat the mixture to 70°C and maintain this temperature for approximately 7 hours with continuous stirring. After heating, allow the mixture to cool and continue stirring at 20°C for an additional 18 hours to ensure complete reaction.[12]

-

Workup and Quenching : Carefully pour the reaction mixture into a beaker containing crushed ice (1 L) and concentrated hydrochloric acid (20 ml) to decompose the aluminum chloride complex.

-

Extraction and Washing : Separate the organic (benzene) layer. Wash the organic layer sequentially with water (3x) and a sodium bicarbonate solution (2x) to remove any remaining acid.

-

Isolation and Purification : Remove the excess benzene by distillation. The resulting crude solid can be recrystallized from a suitable solvent, such as dimethylformamide, to yield pure, white crystals of 1,4-Dibenzoylbenzene.[12] A typical yield for this procedure is around 76%.[12]

Core Reactivity

The chemical behavior of 1,4-Dibenzoylbenzene is dominated by its two ketone functionalities and three aromatic rings.

-

Reduction : The carbonyl groups can be reduced to the corresponding secondary alcohols or fully reduced to methylene groups, providing pathways to other derivatives.[4]

-

Electrophilic Aromatic Substitution : The benzoyl groups are electron-withdrawing and act as deactivating, meta-directing groups for further electrophilic substitution on the terminal phenyl rings.[11] The central benzene ring is also deactivated, making further substitution challenging.[4]

-

Condensation Reactions : The ketone groups can participate in condensation reactions, which is a key step in the formation of larger oligomeric or polymeric structures.[4]

Key Applications in Science and Industry

The unique structural and chemical properties of 1,4-Dibenzoylbenzene make it a valuable compound in several advanced applications.

Polymer Science: A High-Performance Building Block

1,4-Dibenzoylbenzene serves as a critical monomer or intermediate in the synthesis of high-performance polymers. Its rigid, linear structure imparts exceptional thermal stability and mechanical strength to the resulting polymer chains.[4][17]

-

Poly(aryl ether ketone)s (PAEKs) : It is a precursor for monomers like 1,4-bis(4-phenoxybenzoyl)benzene, which is essential for producing polymers such as PEKK (polyetherketoneketone).[17] These materials are prized for their chemical resistance and performance in demanding environments like aerospace and medical implants.[17]

-

Conjugated Polymers : It is a precursor for synthesizing polymers like poly(p-phenylene diphenylvinylene) (p-PDV).[4] These conjugated polymers are investigated for their electronic and optoelectronic properties, with potential applications in sensors and organic electronics.[4][18]

Photochemistry: A Versatile Photoinitiator

1,4-Dibenzoylbenzene is widely used as a photoinitiator for photopolymerization, the process of using light to initiate a polymerization reaction.[2][4] It functions primarily as a Type II photoinitiator .[19][20]

In this mechanism, the 1,4-Dibenzoylbenzene molecule absorbs UV light, promoting it to an excited state. This excited molecule does not cleave itself (as a Type I initiator would), but instead interacts with a co-initiator (often an amine) through hydrogen abstraction or electron transfer.[20][21] This bimolecular reaction generates the free radicals necessary to initiate the polymerization of monomers and oligomers.[19][20]

Caption: Mechanism of Type II photoinitiation using 1,4-Dibenzoylbenzene.

Safety and Handling

According to its Safety Data Sheet (SDS), 1,4-Dibenzoylbenzene is classified as causing serious eye irritation and may cause an allergic skin reaction.[7][9] It is considered a combustible solid.[5]

Standard laboratory safety protocols must be strictly followed:

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[5][7]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

-

Handling : Avoid creating dust. Use appropriate tools for transfer. Wash hands thoroughly after handling.[7]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash off with soap and plenty of water.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.

The substance is not classified as hazardous for transport.[7]

Conclusion

1,4-Dibenzoylbenzene (CAS 3016-97-5) is a cornerstone chemical intermediate whose value is derived from its rigid, aromatic structure and dual ketone functionality. Its role as a precursor to high-performance polymers and as a reliable Type II photoinitiator underscores its importance in materials science and polymer chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and industrial applications.

References

- Smolecule. (2023). Buy 1,4-Dibenzoylbenzene | 3016-97-5.

- PrepChem.com. Synthesis of 1,4-Dibenzoylbenzene.

- CymitQuimica. CAS 3016-97-5: 1,4-Dibenzoylbenzene.

- Angene Chemical. (2021). Safety Data Sheet - 1,4-Dibenzoylbenzene.

- Benchchem. Synthetic Methodologies and Reaction Pathways for 1,4 Dibenzoylbenzene Derivatives.

- Sigma-Aldrich. 1,4-Dibenzoylbenzene 99% 3016-97-5.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1,4-Dibenzoylbenzene.

- Cheméo. Chemical Properties of Methanone, 1,4-phenylenebis[phenyl- (CAS 3016-97-5). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgMyKSEwAAnoUX8kNwHedZQ4diTAXf_9Mrl59z0H5VKaUgmbeyMwddg6TAUwA8Ju2cV2O_zGhFlhXturB_ZvHBMqU626OWoiI2FZC1iAQGdZJMCaKmsvwdxQ457paU57E6OH6MvLKaLiAjj5EAXxR_bHwt4tX6w5cDi3iqPiYTJ0fpNU5RpB5qRQ==

- Ambeed.com. 3016-97-5 | 1,4-Dibenzoylbenzene | Aryls.

- TCI Deutschland GmbH. 1,4-Dibenzoylbenzene 3016-97-5.

- Santa Cruz Biotechnology. 1,4-Dibenzoylbenzene | CAS 3016-97-5.

- University of Calgary. Chem 351 F14 Final : Spectroscopy.

- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE.

- ChemicalBook. 1,4-DIBENZOYLBENZENE CAS#: 3016-97-5.

- Sigma-Aldrich. 1,4-Dibenzoylbenzene 99 3016-97-5.

- Google Patents. US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene.

- Inno-chem. (2026). The Crucial Role of 1,4-Diacetylbenzene in Advancing Polymer Science.

- Benchchem. A Comparative Guide to 1,4-Bis(4-phenoxybenzoyl)benzene in High-Performance Polymer Synthesis.

- Beilstein-Institut. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- Wikipedia. Friedel–Crafts reaction.

- Organic Chemistry Data. Chem 117 Reference Spectra Spring 2011.

- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.

- UniVOOK. (2025). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis.

- ChemistryStudent. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry) [Video]. YouTube.

- ChemicalBook. 1,4-Diacetylbenzene(1009-61-6) 13C NMR spectrum.

- ChemicalBook. 1,2-DIBENZOYLBENZENE(1159-86-0) 1H NMR spectrum.

- PubChemLite. 1,4-dibenzoylbenzene (C20H14O2).

- PubChem. 1,4-Dibenzylbenzene | C20H18 | CID 236047.

- Sigma-Aldrich. Photoinitiators.

- National Institutes of Health. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemcasts. 1,4-di-tert-butylbenzene Properties vs Temperature.

- SpecialChem. (2025). Photoinitiators for UV curable coatings, adhesives [Video]. YouTube.

- NIST/TRC Web Thermo Tables. 1,4-benzenediol -- Critically Evaluated Thermophysical Property Data.

- Royal Society of Chemistry. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization.

- National Institutes of Health. Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions.

Sources

- 1. Methanone, 1,4-phenylenebis[phenyl- (CAS 3016-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 3016-97-5: 1,4-Dibenzoylbenzene | CymitQuimica [cymitquimica.com]

- 3. fishersci.fr [fishersci.fr]

- 4. Buy 1,4-Dibenzoylbenzene | 3016-97-5 [smolecule.com]

- 5. 1,4-Dibenzoylbenzene 99 3016-97-5 [sigmaaldrich.com]

- 6. 1,4-联苯酰基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 1,4-DIBENZOYLBENZENE CAS#: 3016-97-5 [m.chemicalbook.com]

- 9. 3016-97-5 | 1,4-Dibenzoylbenzene | Aryls | Ambeed.com [ambeed.com]

- 10. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. youtube.com [youtube.com]

- 21. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 1,4-Dibenzoylbenzene

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dibenzoylbenzene

Foreword

1,4-Dibenzoylbenzene, also known as terephthalophenone, stands as a molecule of significant interest in both academic research and industrial applications. Its rigid, symmetric structure, characterized by a central benzene ring flanked by two benzoyl groups, imparts a unique combination of thermal stability, photochemical reactivity, and desirable crystalline properties. This guide provides a comprehensive exploration of the core , offering in-depth analysis and field-proven experimental protocols tailored for researchers, chemists, and professionals in materials and drug development. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and observable properties, ensuring a deeper, more functional understanding of this versatile compound.

Molecular Identity and Structural Characteristics

1,4-Dibenzoylbenzene is an aromatic ketone with the chemical formula C₂₀H₁₄O₂.[1][2][3] Its structure is defined by a 1,4- (para-) substituted benzene ring, which serves as a central scaffold for two phenyl ketone (benzoyl) moieties. This symmetrical arrangement is fundamental to its physical properties, influencing everything from its crystal packing to its spectroscopic signature.

Crystal Structure

The spatial arrangement of molecules in the solid state is critical, affecting properties like solubility and melting point. X-ray crystallography studies have revealed that 1,4-Dibenzoylbenzene crystallizes in a triclinic system with the P-1 space group .[1] This centrosymmetric packing arrangement is a direct consequence of the molecule's inherent symmetry.[1] The dihedral angles between the central benzene ring and the terminal benzoyl groups are a key structural feature, optimized to minimize steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.[1]

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application. The key physicochemical data for 1,4-Dibenzoylbenzene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄O₂ | [1][2][3] |

| Molecular Weight | 286.32 g/mol | [1][2][3][4][5] |

| CAS Number | 3016-97-5 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point (mp) | 163-166 °C | [1][2][7][8][9] |

| Boiling Point (bp) | 457.2 ± 28.0 °C (Predicted) | [7][9] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | [7][9] |

| Log P (Octanol/Water) | 4.149 | [1] |

| Aqueous Solubility (logS) | -5.39 | [1] |

Insight into the Data:

-

The high melting point is indicative of a stable crystal lattice with significant intermolecular forces, a direct result of the molecule's planar aromatic surfaces and polar carbonyl groups.

-

The high Log P and extremely low aqueous solubility underscore the compound's pronounced hydrophobic (lipophilic) character, making it insoluble in water but soluble in many organic solvents like chloroform and acetone.[10] This is a critical consideration for selecting appropriate solvents for synthesis, purification, and formulation.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic environment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For 1,4-Dibenzoylbenzene, the key diagnostic absorptions are predictable based on its aromatic ketone structure.

-

C=O (Carbonyl) Stretch: A strong, sharp absorption band is expected around 1650-1680 cm⁻¹ . The conjugation of the carbonyl group with the aromatic rings lowers the frequency from a typical non-conjugated ketone (around 1715 cm⁻¹).[6]

-

C=C (Aromatic) Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene rings.[11]

-

C-H (Aromatic) Stretch: A group of weak to medium bands will appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[11]

-

C-H Out-of-Plane (OOP) Bending: The para-substitution pattern gives rise to a strong, characteristic C-H "wag" absorption in the 800-860 cm⁻¹ region, which is a highly diagnostic feature for 1,4-disubstituted benzene rings.[12]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the 1,4-Dibenzoylbenzene powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the key peaks corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The high degree of symmetry in 1,4-Dibenzoylbenzene simplifies its NMR spectra significantly.

-

¹H NMR: Due to symmetry, only a few distinct proton signals are expected in the aromatic region (δ 7.0-8.5 ppm).

-

The four protons on the central benzene ring are chemically equivalent and should appear as a sharp singlet .

-

The protons on the two terminal phenyl groups will be split into two or three signals (doublets and triplets) corresponding to the ortho, meta, and para positions relative to the carbonyl group.

-

-

¹³C NMR: The spectrum will be characterized by a limited number of signals due to molecular symmetry.[4]

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm . This signal is often of lower intensity due to the absence of attached protons.[4]

-

Aromatic Carbons: Signals will appear in the δ 120-150 ppm range.[11] The symmetry means there will be fewer than the 10 total aromatic carbon signals one might otherwise expect. The carbons attached to the carbonyl groups (quaternary carbons) will be distinct and of lower intensity.

-

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 1,4-Dibenzoylbenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phase- and baseline-corrected, and the chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugated system of 1,4-Dibenzoylbenzene, involving two aromatic rings and two carbonyl groups, results in characteristic absorptions.

-

π→π Transitions:* Strong absorption bands are expected, corresponding to the promotion of electrons from π bonding to π* antibonding orbitals within the conjugated system. Benzene itself shows primary bands around 184 nm and 204 nm, and a weaker, fine-structured secondary band around 256 nm.[13] The extended conjugation in 1,4-Dibenzoylbenzene will shift these absorptions to longer wavelengths (a bathochromic shift).

-

n→π Transitions:* A weaker absorption band at a longer wavelength may also be observed, resulting from the transition of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital.

The ability to absorb UV light is the foundation for its primary application as a photoinitiator.[1]

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability, purity, and phase behavior of materials.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions.

-

Melting Transition: Analysis of 1,4-Dibenzoylbenzene shows a sharp endothermic peak corresponding to its melting transition at 163-166 °C .[1] The sharpness of this peak is a strong indicator of high purity.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the crystalline solid has been determined to be 32.49 kJ/mol .[1] This relatively high value confirms the presence of strong intermolecular forces in the crystal lattice.

Protocol: DSC for Melting Point and Purity Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 1,4-Dibenzoylbenzene into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Protocol: TGA for Thermal Stability Assessment

-

Sample Preparation: Weigh 5-10 mg of 1,4-Dibenzoylbenzene into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Synthesis and Key Applications

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for preparing 1,4-Dibenzoylbenzene is through a double Friedel-Crafts acylation reaction.[1] This involves the reaction of terephthaloyl chloride with two equivalents of benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[15]

Protocol: Laboratory Scale Synthesis of 1,4-Dibenzoylbenzene [15]

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, dissolve terephthaloyl chloride (0.1 mol) in an excess of dry benzene (350 mL).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (0.22 mol) to the solution.

-

Reaction: Heat the mixture to 70 °C for approximately 7 hours.

-

Quenching: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic (benzene) layer is separated, washed with water and then with a sodium bicarbonate solution to remove any remaining acid.

-

Purification: The excess benzene is removed by distillation. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as dimethylformamide, to yield pure, white crystals of 1,4-Dibenzoylbenzene.[15]

Caption: Friedel-Crafts Acylation workflow for 1,4-Dibenzoylbenzene synthesis.

Key Industrial Applications

The unique properties of 1,4-Dibenzoylbenzene make it a valuable molecule in materials science.

-

Photoinitiator: Its ability to absorb UV radiation and generate reactive species makes it an effective photoinitiator for polymerization reactions, particularly in UV-curable coatings, inks, and adhesives.[1]

-

Polymer Precursor: The rigid backbone and difunctional nature of 1,4-Dibenzoylbenzene allow it to be used as a monomer in the synthesis of high-performance polymers, such as polyetherketones or poly(p-phenylene diphenylvinylene) (p-PDV), which exhibit excellent thermal stability and specific electronic properties.[1]

Caption: Relationship between core properties and applications of 1,4-Dibenzoylbenzene.

Safety and Handling

As with any chemical compound, proper safety protocols must be observed when handling 1,4-Dibenzoylbenzene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7][16]

-

Hazards: May cause skin and serious eye irritation.[17] It is classified as a combustible solid.[2][8]

Always consult the most current Safety Data Sheet (SDS) before use for complete hazard and handling information.

References

-

PrepChem.com. Synthesis of 1,4-Dibenzoylbenzene. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - 1,4-Dibenzoylbenzene. [Link]

-

PubChem. 1,4-Dibenzylbenzene. [Link]

-

PubChemLite. 1,4-dibenzoylbenzene (C20H14O2). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1,4-Dibenzyloxybenzene. [Link]

-

ResearchGate. (2025, August 10). 1,4-Dibenzylbenzene. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 3016-97-5 Name: 1,4-dibenzoylbenzene. [Link]

-

NETZSCH. Thermogravimetric Analysis – TGA. [Link]

-

Chemistry LibreTexts. (2019, February 18). Short Summary of 1H-NMR Interpretation. [Link]

-

St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

-

PubChem. 1,4-Dibenzylbenzene. [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

ResearchGate. Fig. S1a: FT-IR spectrum of 1,4-dicyanobenzene (blue), CTF-1(400).... [Link]

-

J&K Scientific LLC. 1,4-Dibenzoylbenzene, 98% | 3016-97-5. [Link]

-

NIH. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. [Link]

-

YouTube. (2021, March 9). Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA). [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

NIH. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. [Link]nlm.nih.gov/pmc/articles/PMC8004547/)

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. 1,4-DIBENZOYLBENZENE(3016-97-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,4-Dibenzoylbenzene 99 3016-97-5 [sigmaaldrich.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 1,4-Diethynylbenzene (935-14-8) 13C NMR spectrum [chemicalbook.com]

- 6. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 7. 1,4-Dibenzyloxybenzene [webbook.nist.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Benzene, 1,4-diethenyl- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. umw.edu.pl [umw.edu.pl]

- 15. rsc.org [rsc.org]

- 16. 1,4-Diacetylbenzene(1009-61-6) 1H NMR [m.chemicalbook.com]

- 17. 1,2-DIBENZOYLBENZENE(1159-86-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1,4-Dibenzoylbenzene

This guide provides a comprehensive technical overview of 1,4-Dibenzoylbenzene, an aromatic ketone of significant interest in polymer science, materials research, and photochemistry. Designed for researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, spectroscopic identity, synthesis, and key applications, grounding all claims in verifiable scientific references.

Introduction

1,4-Dibenzoylbenzene, also known by its IUPAC name (4-benzoylphenyl)-phenylmethanone or the common name terephthalophenone, is a symmetrical aromatic ketone.[1] Its structure features a central para-substituted benzene ring bonded to two benzoyl groups. This configuration imparts a high degree of molecular stability, a high melting point, and specific photochemical reactivity, making it a valuable precursor and reference compound in various advanced applications. This guide will elucidate the core characteristics of this molecule from its fundamental formula to its functional roles in scientific innovation.

Section 1: Molecular Identity and Physicochemical Properties

The identity and physical characteristics of a compound are foundational to its application. 1,4-Dibenzoylbenzene's properties are a direct consequence of its rigid, symmetric, and aromatic structure.

Caption: Molecular structure of 1,4-Dibenzoylbenzene.

The key quantitative and qualitative properties of 1,4-Dibenzoylbenzene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₄O₂ | [1][2][3][4] |

| Linear Formula | C₆H₄(COC₆H₅)₂ | [5][6][7] |

| Molecular Weight | 286.32 g/mol | [1][2][3][5] |

| IUPAC Name | (4-benzoylphenyl)-phenylmethanone | [1] |

| CAS Number | 3016-97-5 | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 163-166 °C | [3][5][6][7] |

| Boiling Point | 457.2 ± 28.0 °C (Predicted) | [3] |

| Solubility | Pronounced lipophilicity; very low water solubility | [1] |

| Crystal System | Triclinic, Space Group P-1 | [1] |

The high melting point is a direct result of the molecule's symmetry and planarity, which allows for efficient crystal packing and strong intermolecular π-π stacking interactions.[1] Its extended aromatic system makes it highly nonpolar, leading to its lipophilic character and negligible solubility in aqueous solutions.[1]

Section 2: Spectroscopic Characterization

A multi-technique spectroscopic analysis provides a robust and self-validating confirmation of the molecular structure of 1,4-Dibenzoylbenzene.

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 286, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of aromatic ketones and is dominated by alpha-cleavage. This involves the loss of phenyl radicals (•C₆H₅), leading to the formation of a prominent benzoyl cation peak at m/z 105.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum displays signals exclusively in the downfield aromatic region (7.0-8.0 ppm). The symmetry of the molecule simplifies the spectrum; specifically, the protons on the central para-disubstituted ring typically exhibit a characteristic doublet pattern.[1]

-

¹³C NMR: The carbon spectrum provides further structural confirmation. The carbonyl carbons of the ketone groups produce signals in the far downfield region (190-210 ppm), which is highly characteristic.[1] The aromatic carbons resonate between 110 and 160 ppm.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very strong absorption band in the region of 1660-1770 cm⁻¹, which is definitive for the C=O stretching vibration of the conjugated ketone groups.[1] Additionally, characteristic aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹.[1]

Section 3: Synthesis Methodology

The most common and efficient method for preparing 1,4-Dibenzoylbenzene is the Friedel-Crafts acylation of benzene with terephthaloyl chloride.[2] This reaction is a classic example of electrophilic aromatic substitution, where a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used to generate a potent acylium ion electrophile.

Caption: Key application areas for 1,4-Dibenzoylbenzene.

-

Precursor for Conjugated Polymers: 1,4-Dibenzoylbenzene is a key building block for the synthesis of poly(p-phenylene diphenylvinylene) (p-PDV). This polymer belongs to the class of conjugated polymers, which are known for their unique electronic and optical properties. p-PDV, in particular, exhibits fluorescence quenching in the presence of oxygen, making it a promising material for the development of advanced oxygen detection sensors. [2]

-

Photoinitiators and Photochemistry: Due to its benzophenone-like structure, 1,4-Dibenzoylbenzene can absorb UV light and is used as a photoinitiator in photopolymerization reactions. [2]Furthermore, it serves as an important reference compound in fundamental photochemical studies, particularly for investigating the mechanisms of protonation and ketyl radical formation in benzophenone derivatives. [2]

-

Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, leveraging the reactivity of its ketone functionalities and the potential for further substitution on its aromatic rings. [2]

Conclusion

1,4-Dibenzoylbenzene is a well-characterized aromatic ketone with a precise molecular formula of C₂₀H₁₄O₂ and a molecular weight of 286.32 g/mol . Its rigid, symmetrical structure dictates its physical properties, including a high melting point and low aqueous solubility. Its identity is unambiguously confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. Synthesized efficiently via Friedel-Crafts acylation, it serves as a critical precursor in materials science for creating advanced polymers and as a valuable tool in the field of photochemistry. This guide provides the foundational technical knowledge necessary for its effective use in a research and development setting.

References

-

PrepChem. (n.d.). Synthesis of 1,4-Dibenzoylbenzene. [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

-

PubChem. 1,4-dibenzoylbenzene. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Buy 1,4-Dibenzoylbenzene | 3016-97-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

synthesis of 1,4-Dibenzoylbenzene via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of 1,4-Dibenzoylbenzene via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibenzoylbenzene, a pivotal chemical intermediate, through the classic Friedel-Crafts acylation reaction. We delve into the underlying mechanistic principles that govern this transformation, offering a rationale for critical experimental parameters. A detailed, field-proven laboratory protocol is presented, emphasizing a self-validating system for achieving high yield and purity. This document addresses process optimization, troubleshooting common issues, and outlines the essential safety protocols required when handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-understood methodology for the preparation of diaryl ketones.

Introduction: The Significance of 1,4-Dibenzoylbenzene

1,4-Dibenzoylbenzene is a symmetrical aromatic ketone characterized by a central benzene ring substituted with two benzoyl groups at the para position.[1] This molecular architecture imparts thermal stability and photoreactive properties, making it a valuable precursor in several advanced applications. It serves as a key monomer in the synthesis of high-performance polymers like polyetherketones (PEKs) and as a photoinitiator in polymerization processes.[1]

The most direct and fundamental method for its synthesis is the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[2][3] The reaction involves the diacylation of benzene with terephthaloyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4]

Mechanistic Rationale: The Causality Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Friedel-Crafts acylation of benzene with terephthaloyl chloride proceeds through a well-established electrophilic aromatic substitution (EAS) pathway.

Pillar 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of the acylating agent, terephthaloyl chloride, by the Lewis acid catalyst, AlCl₃. The aluminum atom in AlCl₃ is electron-deficient and acts as a Lewis acid, accepting a pair of electrons from a chlorine atom on the terephthaloyl chloride.[5] This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive acylium ion.[6][7] A crucial feature of the acylium ion is its resonance stabilization, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[7][8]

Pillar 2: Electrophilic Aromatic Substitution and Di-substitution The acylium ion is a potent electrophile that is attacked by the nucleophilic π-electron system of the benzene ring. This attack forms a resonance-stabilized carbocation known as an arenium ion, or sigma complex, temporarily disrupting the ring's aromaticity.[6][9] A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the new acyl group. This deprotonation restores the aromaticity of the ring, yielding the monosubstituted product, 4-benzoylbenzoyl chloride, and regenerating the AlCl₃ catalyst along with HCl.[6][8]

The first benzoyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[8][10] Consequently, the second acylation is slower than the first. However, under forcing conditions (e.g., heating), the reaction proceeds to yield the desired 1,4-disubstituted product. It is critical to use a stoichiometric amount of AlCl₃ (at least two moles per mole of terephthaloyl chloride) because the Lewis acid forms a stable complex with the carbonyl oxygen atoms of the product, rendering the catalyst inactive.[11][12] This complexation also helps prevent further acylation of the product.[12]

Caption: Step-by-step workflow for the synthesis of 1,4-dibenzoylbenzene.

3.3. Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap (e.g., a drying tube leading to a beaker with mineral oil or a basic solution to neutralize HCl gas), and a stopper. Ensure all glassware is meticulously dried in an oven beforehand. [9]2. Reagent Charging: In the flask, dissolve terephthaloyl dichloride (20.3 g, 0.1 mol) in 350 mL of anhydrous benzene. [4]3. Catalyst Addition: With vigorous stirring, begin the portion-wise addition of anhydrous aluminum chloride (30 g, 0.225 mol). The reaction is exothermic and will generate significant amounts of HCl gas. [9]Add the AlCl₃ slowly over 30-45 minutes to maintain control over the reaction rate.

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C using a heating mantle and stir for 7 hours. [4]5. Cooling: After heating, cool the mixture to room temperature and continue stirring for an additional 18 hours. [4]6. Work-up: Quenching: In a large beaker (at least 2 L), prepare a mixture of 1 L of crushed ice and 20 mL of concentrated hydrochloric acid. This step must be performed in a fume hood with extreme caution. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The quenching process is highly exothermic and will release more HCl gas. [4][9]7. Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer three times with 100 mL portions of water, followed by two washes with 100 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid. [4]8. Isolation: Remove the excess benzene from the organic layer by simple distillation or using a rotary evaporator. [4]9. Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot dimethylformamide (DMF) and allow it to cool slowly to form crystals. Filter the white crystals, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield is around 76%. [4]

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Moisture contamination deactivating the AlCl₃ catalyst.<[13]br>2. Insufficient heating time or temperature.3. Inactive or poor-quality AlCl₃. | 1. Ensure all glassware is oven-dried. Use anhydrous grade benzene and a freshly opened container of AlCl₃.2. Ensure the reaction is heated to the specified temperature for the full duration.3. Use fresh, high-purity anhydrous AlCl₃. |

| Formation of Dark, Tarry Byproducts | 1. Reaction temperature was too high, leading to decomposition.2. Impure starting materials. | 1. Carefully control the rate of AlCl₃ addition and the subsequent heating temperature.2. Use purified terephthaloyl chloride and benzene. |

| Difficult Work-up (Emulsions) | 1. Incomplete decomposition of the AlCl₃-ketone complex. | 1. Ensure vigorous stirring during the quenching step. The addition of more concentrated HCl to the quench mixture can help break up the complex. [11] |

Critical Safety Considerations

The Friedel-Crafts acylation involves several hazardous materials and requires strict adherence to safety protocols.

-

Chemical Hazards:

-

Benzene: Is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood. [14] * Anhydrous Aluminum Chloride (AlCl₃): Is corrosive and reacts violently with water, releasing large amounts of heat and corrosive HCl gas. It can cause severe skin and respiratory tract burns. Handle in a dry environment (glove box or fume hood) and avoid inhalation of dust. [13][14] * Terephthaloyl Chloride: Is a corrosive solid and a lachrymator. It reacts with moisture to produce HCl.

-

Hydrogen Chloride (HCl) Gas: Is a toxic and corrosive gas generated throughout the reaction and work-up. The reaction apparatus must be equipped with a gas trap, and all procedures must be performed in a well-ventilated fume hood. [14]* Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times. [15]* Procedural Hazards: The quenching of the reaction mixture is extremely exothermic. The mixture must be added slowly to the ice/acid slurry to prevent violent boiling and splashing.

-

Conclusion

The synthesis of 1,4-dibenzoylbenzene via Friedel-Crafts acylation is a powerful and effective method that exemplifies a fundamental transformation in organic chemistry. Its success relies on a solid understanding of the electrophilic aromatic substitution mechanism and, critically, on the rigorous exclusion of moisture to maintain catalyst activity. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate with high yield and purity.

References

-

Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-Dibenzoylbenzene. Retrieved from [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

ResearchGate. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Glasp. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

-

Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

-

University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). EP0479878B1 - Process for preparing 1,4-bis-(4-hydroxybenzoyl)-benzene.

-

Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Google Patents. (n.d.). US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene.

-

National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

- Google Patents. (n.d.). EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of novel 1, 4-bis (carbazolyl) benzene derivatives with blue-violet two-photon-excited fluorescence. [Link]

-

National Institutes of Health. (n.d.). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2023). A novel synthesis of 1,4-Bis[(Subsitutedphenyl)-2,4-Dithiobiureto] benzene. [Link]

-

Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Retrieved from [Link]

-

ResearchGate. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]

-

ACS Figshare. (2016). Synthesis and Characterization of Novel 1,4-Bis(carbazolyl)benzene Derivatives with Blue-Violet Two-Photon-Excited Fluorescence. [Link]

-

ACS Publications. (n.d.). Synthesis and Characterization of Poly(benzoyl-1,4-phenylene)s. 2. Catalyst Coligand Effects on Polymer Properties. [Link]

Sources

- 1. CAS 3016-97-5: 1,4-Dibenzoylbenzene | CymitQuimica [cymitquimica.com]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

1,4-Dibenzoylbenzene crystalline structure and polymorphism

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of 1,4-Dibenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dibenzoylbenzene (also known as terephthalophenone) is a symmetrical aromatic ketone with significant applications as a photoinitiator, a building block in polymer synthesis, and an intermediate in organic chemistry.[1] The physical properties of such a compound in its solid state are dictated by its crystal structure. While the existence of multiple crystalline forms, or polymorphs, can dramatically influence properties like solubility, stability, and melting point, extensive crystallographic studies have so far identified and characterized only one stable crystalline form of 1,4-dibenzoylbenzene.

This guide provides a comprehensive overview of the known crystal structure of 1,4-dibenzoylbenzene, based on authoritative single-crystal X-ray diffraction data. It details the molecule's unique conformation and the packing arrangement within the lattice. Furthermore, this document explores the theoretical potential for polymorphism, rooted in the molecule's conformational flexibility. We present standardized, field-proven experimental protocols for researchers aiming to conduct systematic polymorph screens and characterize the solid-state properties of this compound. The objective is to provide a thorough understanding of the current state of knowledge while offering a practical framework for future research into the complete solid-state landscape of 1,4-dibenzoylbenzene.

Introduction to 1,4-Dibenzoylbenzene

1,4-Dibenzoylbenzene is an organic compound with the chemical formula C₂₀H₁₄O₂ and a molecular weight of 286.32 g/mol .[1] It presents as a white to off-white crystalline powder and is identified by the CAS Number 3016-97-5.[1] Its molecular architecture consists of a central benzene ring substituted at the para positions with two benzoyl groups. This symmetrical structure is key to its utility in various fields.

Key Applications:

-

Photoinitiators: The benzoyl moieties allow the molecule to absorb UV light, generating reactive species that can initiate polymerization reactions, making it valuable in coatings, inks, and adhesives.[1]

-

Material Science: It serves as a monomer or precursor for high-performance polymers, such as poly(p-phenylene diphenylvinylene) (p-PDV), which has potential applications in sensors due to its fluorescence quenching properties.[1]

-

Organic Synthesis: It is a versatile intermediate for the synthesis of more complex organic molecules.[1]

The Critical Role of Polymorphism in Science and Industry

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[2] Each polymorph is, in effect, a different solid material and can exhibit distinct physical and chemical properties, including:

-

Solubility and Dissolution Rate: This is particularly critical in the pharmaceutical industry, where the bioavailability of a drug can depend on the dissolution rate of its solid form.

-

Thermodynamic Stability: Different polymorphs have different lattice energies. Metastable forms can convert to a more stable form over time, which can impact the shelf-life and efficacy of a product.[2]

-

Melting Point and Enthalpy of Fusion: These fundamental thermal properties vary between polymorphs.

-

Mechanical Properties: Hardness, tabletability, and flow characteristics can be polymorph-dependent.

For a compound like 1,4-dibenzoylbenzene, an undiscovered polymorph could offer enhanced properties for its application, for instance, a different photosensitivity as a photoinitiator or altered processing characteristics in polymer manufacturing. Therefore, a thorough investigation of its potential for polymorphism is a scientifically and commercially relevant endeavor.

The Characterized Crystal Structure of 1,4-Dibenzoylbenzene (Form I)

To date, only one crystalline polymorph of 1,4-dibenzoylbenzene has been definitively resolved and reported in the scientific literature. The seminal work was published by Kolev et al. in Acta Crystallographica (1992), which provides a detailed structural determination via single-crystal X-ray diffraction.[3]

Crystallographic Data

The compound crystallizes in the triclinic system, which is characterized by low symmetry. The molecule itself is centrosymmetric, residing on a crystallographic inversion center.[3] Key crystallographic parameters are summarized below.

| Parameter | Value[3] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.136(2) |

| b (Å) | 7.828(3) |

| c (Å) | 8.323(3) |

| α (°) | 89.89(2) |

| β (°) | 72.33(2) |

| γ (°) | 72.03(2) |

| Volume (ų) | 361.3(2) |

| Z (Molecules per cell) | 1 |

| Calculated Density (g/cm³) | 1.316 |

| Melting Point (K / °C) | 440-440.5 K / 167-167.5 °C |

Molecular Conformation and Intermolecular Interactions

A crucial aspect of the crystal structure is the conformation of the molecule. The molecule is not planar. The two terminal benzoyl fragments are coplanar with each other but are twisted relative to the central phenylene ring, forming an angle of 121.4(1)°.[3] This twist is defined by the torsion angles C(7)–C(6)–C(4)–O(5) of 23.5(5)° and C(2)–C(3)–C(4)–O(5) of 36.9(5)°.[3] This non-planar conformation is a result of minimizing steric hindrance while optimizing crystal packing.

The crystal packing does not feature strong intermolecular interactions like classical hydrogen bonds. Instead, the lattice is stabilized by van der Waals forces. The arrangement of molecules can be described as a herringbone-like pattern, which is common for aromatic compounds and allows for efficient space-filling.

The Potential for Polymorphism: A Theoretical Framework

While only one crystal form is known, the molecular structure of 1,4-dibenzoylbenzene contains features that suggest polymorphism is possible. This potential primarily arises from conformational flexibility.

Conformational Flexibility

The single bonds connecting the carbonyl carbons to the central and terminal phenyl rings are rotatable. The specific torsion angles observed in Form I represent a low-energy conformation within that particular crystal lattice. However, other low-energy conformations may exist and could potentially pack into different, stable crystal lattices under different crystallization conditions. This phenomenon is known as conformational polymorphism.

Experimental Strategy for Polymorph Screening and Characterization

For researchers aiming to discover new crystalline forms of 1,4-dibenzoylbenzene, a systematic approach is required. A typical workflow involves controlled crystallization experiments coupled with robust analytical techniques.

Workflow for Polymorph Discovery

Protocol: Systematic Crystallization Studies

This protocol outlines a general approach to exploring different crystallization conditions. The choice of solvent is a critical factor in controlling polymorphism.[4]

-

Solvent Selection:

-

Choose a diverse set of at least 10-15 solvents with varying polarities, hydrogen-bonding capabilities, and boiling points (e.g., ethanol, acetone, ethyl acetate, toluene, acetonitrile, water, heptane).[5]

-

-

Preparation of Saturated Solutions:

-

For each solvent, prepare a saturated solution of 1,4-dibenzoylbenzene at an elevated temperature (e.g., 50-60 °C or near the solvent's boiling point). Ensure all solid material is dissolved.

-

Filter the hot solution through a 0.22 µm filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

-

Crystallization Methods:

-

Slow Cooling: Allow the filtered solutions to cool slowly to room temperature, then transfer to a refrigerator (4 °C). This method favors the growth of thermodynamically stable forms.

-

Fast Cooling (Crash Cooling): Rapidly cool the hot, saturated solutions in an ice bath. This can trap metastable polymorphic forms.[5]

-

Slow Evaporation: Leave the solutions in vials covered with perforated foil to allow the solvent to evaporate slowly at different temperatures (e.g., room temperature and 4 °C).

-

Anti-Solvent Addition: Add a miscible solvent in which the compound is insoluble (an anti-solvent, e.g., adding water to an acetone solution) to a near-saturated solution to induce rapid precipitation.[4]

-

-

Solid Harvesting and Analysis:

-

Once crystals form, isolate them by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum at room temperature.

-

Immediately analyze the solids using the techniques described below.

-

Protocol: Key Analytical Characterization Techniques

-

Powder X-ray Diffraction (PXRD):

-

Purpose: The primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Procedure: Gently grind a small sample (5-10 mg) to a fine powder. Pack the powder onto a sample holder. Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a standard diffractometer.

-

Analysis: Compare the resulting diffractogram to the known pattern of Form I. New, distinct peaks indicate a potentially new crystalline form.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and enthalpy of fusion, and to detect any solid-state phase transitions.

-

Procedure: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analysis: A sharp endotherm corresponds to a melting event. The temperature at the onset of the peak is the melting point. Different polymorphs will generally have different melting points. An endotherm or exotherm occurring before the final melt could indicate a polymorph-to-polymorph phase transition.

-

Conclusion and Future Outlook

The solid-state chemistry of 1,4-dibenzoylbenzene is currently defined by a single, well-characterized triclinic crystal structure (Form I).[3] This form is centrosymmetric, with the molecule adopting a significantly non-planar conformation. While no other polymorphs have been reported, the inherent conformational flexibility of the molecule provides a strong theoretical basis for their potential existence.

For researchers in materials science and organic chemistry, the discovery of new polymorphs of 1,4-dibenzoylbenzene could unlock novel properties and applications. A systematic and rigorous polymorph screen, utilizing a variety of crystallization techniques and modern analytical methods, represents a valuable and logical next step in fully elucidating the solid-state landscape of this important compound. The protocols and workflows detailed in this guide provide a robust framework for undertaking such an investigation.

References

-

Kolev, T., Preut, H., Bleckmann, P., & Juchnovski, I. (1992). 1,4-Dibenzoylbenzene. Acta Crystallographica Section C: Crystal Structure Communications, 48(9), 1715-1717. [Link]

-

Cui, Y. J., Li, G., Ren, F. X., Duan, Z. Y., & Zhang, W. J. (2007). 1,4-Dibenzylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 8), o3393. [Link]

-

PubChem. (n.d.). 1,4-Dibenzylbenzene. National Center for Biotechnology Information. [Link]

-

Myden, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

-

Haleblian, J. K., & McCrone, W. (1969). Pharmaceutical Applications of Polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929. [Link]

-

Liu, S., Wu, Z. Y., Shan, N., Wang, D. D., & Zhu, H. J. (2006). 1,4-Diacetylbenzene. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1582-o1583. [Link]

-

PubChemLite. (n.d.). 1,4-dibenzoylbenzene (C20H14O2). [Link]

-

McMillan, A. W., et al. (2022). Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction. Crystal Growth & Design, 22(5), 3246-3255. [Link]

-

Kawashima, Y. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 117-124. [Link]

Sources

- 1. Buy 1,4-Dibenzoylbenzene | 3016-97-5 [smolecule.com]

- 2. Top 433 Journal of Pharmaceutical Sciences papers published in 1969 [scispace.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,4-Dibenzoylbenzene

Introduction

1,4-Dibenzoylbenzene is a symmetrical aromatic diketone that serves as a crucial building block in polymer chemistry and as a photoinitiator in various industrial processes. Its rigid structure, composed of a central para-substituted benzene ring flanked by two benzoyl groups, imparts unique photochemical and physical properties. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its behavior in complex systems. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to elucidate and verify the structure of 1,4-dibenzoylbenzene. As researchers and drug development professionals, mastering the interpretation of this data is essential for ensuring the identity, purity, and consistency of this vital chemical compound.

Molecular Structure and Spectroscopic Implications

The structure of 1,4-dibenzoylbenzene (C₂₀H₁₄O₂) possesses a high degree of symmetry, with a C₂ axis of rotation and a center of inversion. This symmetry is a dominant factor in its spectroscopic signature, particularly in NMR, as it dictates the number of unique, observable nuclei. Understanding this relationship is the first step to a robust interpretation of the spectral data. The presence of two distinct chromophoric systems—the benzoyl groups and the central phenyl ring—governs its IR and UV-Vis profiles.

Caption: Symmetrical environments in 1,4-dibenzoylbenzene leading to fewer unique NMR signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 1,4-dibenzoylbenzene, the aromatic region of the spectrum is of primary interest.

Expertise & Causality: Due to the molecule's symmetry, we expect to see fewer signals than the total number of protons might suggest. The protons on the central benzene ring are chemically equivalent, as are the corresponding ortho, meta, and para protons on the two terminal phenyl rings. The electron-withdrawing effect of the carbonyl groups deshields the adjacent aromatic protons, causing them to appear downfield (at a higher chemical shift) in the spectrum.[1]

¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Central Ring Protons | ~7.9 - 8.1 | Singlet or narrow multiplet | 4H |

| Terminal Rings (ortho to C=O) | ~7.8 - 7.9 | Multiplet (doublet of doublets) | 4H |

| Terminal Rings (meta/para to C=O) | ~7.5 - 7.7 | Multiplet | 6H |

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

Interpretation: The aromatic protons appear in the characteristic downfield region between 7.0 and 8.0 ppm.[1] The protons on the central para-disubstituted ring often appear as a singlet due to their magnetic equivalence, a hallmark of the symmetrical structure.[1] The remaining signals correspond to the protons of the two terminal benzoyl groups, which typically resolve into complex multiplets.

Experimental Protocol: ¹H NMR

A self-validating protocol ensures data integrity by accounting for potential variables like solvent impurities.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of 1,4-dibenzoylbenzene.[2]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3] CDCl₃ is a common choice for nonpolar organic compounds.[2]

-

Carefully transfer the homogenous solution into a high-quality 5 mm NMR tube using a Pasteur pipette, avoiding the introduction of air bubbles.[2][3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. The presence of solid particles can interfere with proper shimming.[3]

-

-

Data Acquisition:

-

Acquire the spectrum using standard parameters for ¹H NMR. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.[4]

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID).

-

Phase-correct the spectrum to ensure all peaks are in a pure absorption mode.

-

Integrate the signals to determine the relative ratios of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require more sample or longer acquisition times compared to ¹H NMR.[3]

Expertise & Causality: The symmetry of 1,4-dibenzoylbenzene significantly simplifies its ¹³C NMR spectrum. Instead of 20 distinct carbon signals, we observe only a few, corresponding to the unique carbon environments. The carbonyl carbons are highly deshielded and appear furthest downfield, a characteristic feature of ketones.[1] Quaternary carbons (those without attached protons) typically show weaker signals due to longer relaxation times.

¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~195 - 197 |

| Quaternary Carbon (C-C=O) | ~137 - 138 |

| Aromatic Carbons | ~128 - 134 |

Note: Assignments are based on typical chemical shift ranges for aromatic ketones.[1][5]

Interpretation: The spectrum is characterized by a prominent signal in the 190-210 ppm region, which is unequivocally assigned to the carbonyl carbons.[1] The remaining signals in the 110-160 ppm range correspond to the various aromatic carbons.[1] The number of distinct aromatic signals (typically 4-5) confirms the high symmetry of the molecule.[5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 1,4-dibenzoylbenzene in ~0.6 mL of deuterated solvent.[2]

-

-

Instrument Setup & Data Acquisition:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

-

A sufficient number of scans must be accumulated to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing).

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Caption: General workflow for the spectroscopic characterization of 1,4-dibenzoylbenzene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.